(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4,4,4-trifluorobutanoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

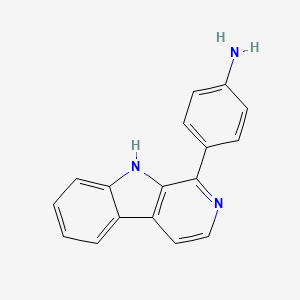

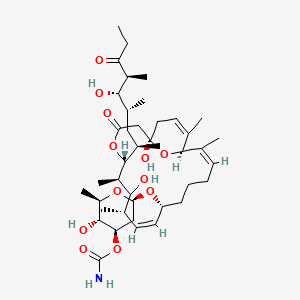

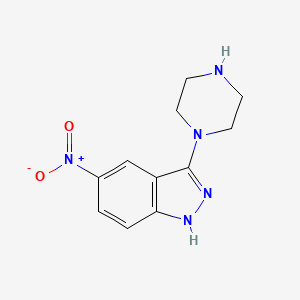

“(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4,4,4-trifluorobutanoic acid” is a chemical compound. Its empirical formula is C20H21NO5 and its molecular weight is 355.38 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .

Molecular Structure Analysis

The SMILES string of this compound isCOCCC@@H=O)NC(OCC1C2=CC=CC=C2C3=CC=CC=C13)=O . This provides a textual representation of the compound’s structure.

Scientific Research Applications

Synthesis of β-Amino Acids

Ellmerer-Müller et al. (1998) demonstrated the successful application of the Arndt-Eistert protocol to synthesize enantiomerically pure N-Fmoc-protected β-amino acids from commercially available Fmoc α-amino acids. This method provides a high-yield, two-step process crucial for peptide synthesis advancements (Ellmerer-Müller et al., 1998).

Development of Solid Phase Synthesis Linkers

Bleicher, Lutz, and Wuethrich (2000) reported the synthesis of new linkers for solid phase synthesis, showcasing the higher acid stability of these supports compared to standard trityl resins. Their work emphasizes the role of Fmoc-protected compounds in enhancing solid-phase synthesis efficiency (Bleicher et al., 2000).

Preparation of N-Fmoc-protected β2-homoamino acids

Šebesta and Seebach (2003) described the preparation of new N-Fmoc-protected β2-homoamino acids with proteinogenic side chains, underlining the method's suitability for large-scale preparation. This work is pivotal for the solid-phase syntheses of β-peptides (Šebesta & Seebach, 2003).

Self-Assembled Structures from Fmoc-modified Amino Acids

Gour et al. (2021) explored the self-assembling properties of Fmoc-modified aliphatic uncharged single amino acids. Their research contributes to the understanding of self-assembled structures, offering potential pathways for novel material design (Gour et al., 2021).

Enzyme-activated Surfactants for Nanotube Dispersion

Cousins et al. (2009) utilized N-Fluorenyl-9-methoxycarbonyl-protected amino acids as surfactants for carbon nanotubes, introducing an innovative approach to creating homogeneous aqueous nanotube dispersions. This research highlights the compound's utility beyond peptide synthesis, extending to material science applications (Cousins et al., 2009).

properties

IUPAC Name |

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4,4,4-trifluorobutanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16F3NO4/c20-19(21,22)9-16(17(24)25)23-18(26)27-10-15-13-7-3-1-5-11(13)12-6-2-4-8-14(12)15/h1-8,15-16H,9-10H2,(H,23,26)(H,24,25)/t16-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHNDOSLXDQUFJI-INIZCTEOSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC(F)(F)F)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC(F)(F)F)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16F3NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4,4,4-trifluorobutanoic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

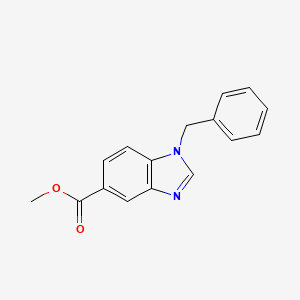

![4-[4-(4-Phenylpiperazin-1-yl)-6-(thiophen-2-yl)pyrimidin-2-yl]aniline](/img/structure/B599862.png)